molecular formula C19H18N2O2 B5514296 N-[4-(cyanomethyl)phenyl]-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide

N-[4-(cyanomethyl)phenyl]-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide

Cat. No.: B5514296
M. Wt: 306.4 g/mol
InChI Key: YKEOGRYFXYDJFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(cyanomethyl)phenyl]-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide is a useful research compound. Its molecular formula is C19H18N2O2 and its molecular weight is 306.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 306.136827821 g/mol and the complexity rating of the compound is 448. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemoselective Acetylation in Antimalarial Drug Synthesis

Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase

This research focuses on the synthesis of N-(2-Hydroxyphenyl)acetamide, an intermediate in the natural synthesis of antimalarial drugs. The study explores chemoselective monoacetylation using different acyl donors and parameters like agitation speed, solvent, and temperature, identifying vinyl acetate as the most effective acyl donor due to its irreversible reaction outcome. This process illustrates the utility of chemoselective acetylation in drug synthesis, which could be relevant for compounds with similar structural features (Magadum & Yadav, 2018).

Comparative Metabolism of Chloroacetamide Herbicides

Comparative Metabolism of Chloroacetamide Herbicides in Human and Rat Liver Microsomes

This study investigates the metabolism of various chloroacetamide herbicides, identifying key metabolic pathways and differences between human and rat liver microsomes. Understanding the metabolic pathways of similar compounds can provide insights into their biotransformation and potential impacts on biological systems (Coleman et al., 2000).

Biological Interactions and Molecular Docking Analysis

Evaluation of Electronic and Biological Interactions of N-[4-(Ethylsulfamoyl)phenyl]acetamide

This research evaluates the structural, electronic, and biological properties of a specific acetamide compound, using molecular docking to assess its fungal and cancer activities. Such studies can provide a foundation for understanding the biological interactions and potential therapeutic applications of structurally similar acetamides (Bharathy et al., 2021).

Properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c20-11-10-14-4-7-17(8-5-14)21-19(22)13-23-18-9-6-15-2-1-3-16(15)12-18/h4-9,12H,1-3,10,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEOGRYFXYDJFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCC(=O)NC3=CC=C(C=C3)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.